Tris(2-methylpentyl)aluminium Tris(2-methylpentyl)aluminium
Brand Name: Vulcanchem
CAS No.: 3711-23-7
VCID: VC18414216
InChI: InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,2,4-5H2,1,3H3;
SMILES:
Molecular Formula: C18H39Al
Molecular Weight: 282.5 g/mol

Tris(2-methylpentyl)aluminium

CAS No.: 3711-23-7

Cat. No.: VC18414216

Molecular Formula: C18H39Al

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Tris(2-methylpentyl)aluminium - 3711-23-7

Specification

CAS No. 3711-23-7
Molecular Formula C18H39Al
Molecular Weight 282.5 g/mol
IUPAC Name tris(2-methylpentyl)alumane
Standard InChI InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,2,4-5H2,1,3H3;
Standard InChI Key WCWWRDANFBTPCH-UHFFFAOYSA-N
Canonical SMILES CCCC(C)C[Al](CC(C)CCC)CC(C)CCC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Tris(2-methylpentyl)aluminium is a trialkylaluminium compound comprising an aluminium center bonded to three 2-methylpentyl groups. Its molecular structure is defined by the formula C18H39Al\text{C}_{18}\text{H}_{39}\text{Al}, with an exact mass of 282.287 g/mol and a LogP value of 7.17, indicating high hydrophobicity . The branched 2-methylpentyl ligands contribute to steric hindrance, which influences its reactivity and stability compared to linear trialkylaluminium analogues.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number3711-23-7
Molecular FormulaC18H39Al\text{C}_{18}\text{H}_{39}\text{Al}
Molecular Weight282.484 g/mol
Exact Mass282.287 g/mol
LogP7.17

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tris(2-methylpentyl)aluminium typically involves the reaction of aluminium metal or aluminium halides with 2-methylpentyl halides. A common method employs the direct alkylation of aluminium trichloride (AlCl3\text{AlCl}_3) with 2-methylpentylmagnesium bromide in an anhydrous ether solvent:

AlCl3+3RMgBrAlR3+3MgBrCl\text{AlCl}_3 + 3 \text{RMgBr} \rightarrow \text{AlR}_3 + 3 \text{MgBrCl}

where R\text{R} represents the 2-methylpentyl group. This reaction proceeds under inert conditions to prevent oxidation or hydrolysis of the product.

Industrial-Scale Manufacturing

Industrial production prioritizes cost efficiency and safety. Continuous-flow reactors are employed to minimize exothermic risks, and stringent moisture control is maintained using molecular sieves or drying agents. Post-synthesis purification involves vacuum distillation to isolate tris(2-methylpentyl)aluminium from byproducts such as dialkylaluminium chlorides.

Applications in Polymerization and Organic Synthesis

Catalysis in Polyolefin Production

Tris(2-methylpentyl)aluminium serves as a co-catalyst in Ziegler-Natta systems for the polymerization of ethylene and propylene. It activates transition metal catalysts (e.g., titanium tetrachloride) by alkylating the metal center, enabling the insertion of monomer units into growing polymer chains. Its branched alkyl groups enhance stereoregularity in polypropylene, improving mechanical properties.

Role in Organic Transformations

The compound’s strong reducing power facilitates:

  • Carbonyl reductions: Conversion of ketones to secondary alcohols.

  • Friedel-Crafts alkylations: Electrophilic substitution in aromatic systems.

  • Oligomerization of alkenes: Formation of linear alpha-olefins for detergent alcohols.

Research Frontiers and Environmental Impact

Emerging Applications in Specialty Polymers

Recent studies explore its utility in synthesizing polyolefin elastomers with tunable glass transition temperatures, potentially revolutionizing automotive and aerospace materials.

Environmental Persistence and Mitigation

While no direct ecotoxicity data exists for tris(2-methylpentyl)aluminium, its hydrolysis products (alkanes and aluminium hydroxide) are considered low-persistence pollutants . Industrial wastewater treatment systems employ activated carbon filtration to adsorb residual organoaluminium species.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator